Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate
Description
Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate is a structurally complex molecule featuring a propargyl ester backbone (prop-2-ynoate), an N-substituted amino group (prop-2-en-1-yl), and a 2-iodobenzoyl moiety. The propargyl ester group (prop-2-ynoate) enables participation in click chemistry, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are pivotal in drug discovery and materials science. While direct literature on this compound is sparse, its structural analogs suggest applications in medicinal chemistry, agrochemicals, and synthetic intermediates .
Properties
CAS No. |
646029-30-3 |
|---|---|
Molecular Formula |
C15H14INO3 |
Molecular Weight |
383.18 g/mol |
IUPAC Name |
ethyl 3-[(2-iodobenzoyl)-prop-2-enylamino]prop-2-ynoate |
InChI |
InChI=1S/C15H14INO3/c1-3-10-17(11-9-14(18)20-4-2)15(19)12-7-5-6-8-13(12)16/h3,5-8H,1,4,10H2,2H3 |
InChI Key |
WEWFDYMZHHJWJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CN(CC=C)C(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate typically involves multiple steps, starting with the preparation of the iodobenzoyl intermediate. This intermediate is then reacted with prop-2-en-1-ylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl 3-[(2-aminobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate is a novel chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its synthesis, biological activities, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the Iodobenzoyl Group : The introduction of the iodobenzoyl moiety can be achieved through electrophilic aromatic substitution reactions.
- Alkylation and Coupling Reactions : The prop-2-en-1-yl group is introduced via alkylation techniques, often utilizing base-catalyzed reactions.
- Final Esterification : The compound is finalized through esterification processes, yielding the ethyl ester form.
These synthetic pathways are critical for producing compounds with specific biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives similar to this compound. Compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, a study demonstrated that certain derivatives exhibited IC50 values in the range of 1.9–7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cells .
Antimicrobial Properties
Research indicates that compounds containing similar functional groups possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents.
Applications in Material Science
This compound may also find applications in materials science, particularly in creating polymers or coatings with specific functional properties. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated a series of derivatives related to this compound. The researchers synthesized multiple analogs and evaluated their antiproliferative effects on various cancer cell lines. Results indicated that modifications to the iodobenzoyl group significantly affected the compounds' potency, highlighting the importance of structural variations in drug design .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of similar compounds against resistant bacterial strains. The study demonstrated that certain derivatives exhibited significant inhibition zones in agar diffusion tests, suggesting their potential as lead compounds for antibiotic development .
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades that result in the desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate with structurally related ethyl esters, emphasizing molecular features, synthesis, and applications:
Key Structural and Functional Differences:
Backbone Reactivity: The target compound’s propargyl ester (C≡C) enables click chemistry, unlike the α,β-unsaturated esters in compounds like Ethyl (2Z)-3-(furan-2-yl)prop-2-enoate, which favor cycloadditions . The 2-iodobenzoyl group provides a heavy atom for crystallographic studies (cf.
Thiazole () and furan () rings introduce heterocyclic aromaticity, altering solubility and electronic distribution versus the iodobenzoyl group.
Synthetic Utility: Compounds like Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate () are used to synthesize nitrogen-rich heterocycles, while the target compound’s iodine may facilitate Suzuki-Miyaura couplings for complex architectures .
Thermal and Physical Properties :
- The nitrobenzodiazolyl derivative () exhibits high thermal stability (b.p. ~519°C), whereas propargyl esters (e.g., target compound, ) may have lower decomposition thresholds due to alkyne reactivity .
Biological Activity
Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features an ethyl ester group, an iodine atom, and an amino group linked to a prop-2-en-1-yl chain, contributing to its reactivity and biological activity.
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which can lead to altered cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against various bacterial strains.
- Cytotoxic Effects : Research indicates that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced activity of target enzymes | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Cell Apoptosis
A recent investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent increase in apoptotic cells, as measured by flow cytometry and caspase activity assays. These findings highlight its potential application in cancer therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
